molecular formula C19H24N6O4S2 B2604940 Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 898461-51-3

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2604940
CAS No.: 898461-51-3
M. Wt: 464.56
InChI Key: BWHSGXPIMRVSCM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a piperazine ring, a thiadiazole ring, a urea linkage, and an ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification, while the thiadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups could make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, among others, have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

Non-Ionic Surfactant Synthesis and Microbiological Activities

Thiadiazolyl Piperazine and related scaffolds have been synthesized from stearic acid and evaluated for their antimicrobial activities in-vitro against strains of gram-positive and gram-negative bacteria and fungi. These compounds were also modified into nonionic surfactants, with their physico-chemical, surface properties, and biodegradability being assessed (Abdelmajeid et al., 2017).

Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been synthesized and evaluated as glucokinase (GK) activators. One compound in particular showed potent dual-acting hypoglycemic activity by activating both GK and PPARγ, demonstrating significant efficacy in decreasing glucose level after oral glucose loading in normal mice (Song et al., 2011).

Antimicrobial and Antitubercular Activities

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives have been designed and screened for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. One of the compounds showed promising inhibitory activity with low cytotoxicity in eukaryotic cells, marking it as a significant inhibitor of MTB DNA gyrase and MTB (Reddy et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl 4-[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4S2/c1-3-29-19(28)25-10-8-24(9-11-25)15(26)12-30-18-23-22-17(31-18)21-16(27)20-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHSGXPIMRVSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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